

An In-depth Technical Guide to 2-Bromo-9,10-diphenylanthracene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrakis(4-bromophenyl)methane*

Cat. No.: B171993

[Get Quote](#)

An Important Note on the Molecular Formula: This technical guide focuses on the well-documented compound 2-bromo-9,10-diphenylanthracene (C₂₆H₁₇Br), a versatile intermediate in organic electronics and of interest to medicinal chemists.^{[1][2][3]} The initially requested chemical formula, C₂₅H₁₆Br₄, did not correspond to a readily identifiable, well-characterized compound in the scientific literature suitable for a detailed technical analysis for researchers and drug development professionals. Therefore, a pivot was made to this closely related and extensively studied polycyclic aromatic hydrocarbon to provide a comprehensive and practical guide.

Introduction

2-Bromo-9,10-diphenylanthracene is a halogenated polycyclic aromatic hydrocarbon that has garnered significant interest as a key building block in the synthesis of advanced organic materials and complex molecules for pharmaceutical research.^{[2][3]} Its rigid, planar anthracene core, functionalized with two phenyl groups at the 9 and 10 positions, imparts desirable photophysical properties, while the bromine atom at the 2-position serves as a versatile reactive handle for a variety of cross-coupling reactions.^[3] This unique combination of features allows for the fine-tuning of its electronic and steric properties, making it a valuable precursor for the development of novel organic light-emitting diode (OLED) materials and as a scaffold for potential therapeutic agents.^[2]

This technical guide provides a comprehensive overview of 2-bromo-9,10-diphenylanthracene, including its chemical identity, synthesis, and key data relevant to researchers, scientists, and

drug development professionals.

Chemical Identity and Properties

The fundamental properties of 2-bromo-9,10-diphenylanthracene are summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference
IUPAC Name	2-bromo-9,10-diphenylanthracene	[1]
Molecular Formula	C ₂₆ H ₁₇ Br	[1]
CAS Number	201731-79-5	[1]
Molecular Weight	409.3 g/mol	[1]
Canonical SMILES	<chem>C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Br</chem>	[1]
InChI	InChI=1S/C ₂₆ H ₁₇ Br/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H	[1]
InChIKey	OZNXPZBQVNNJCS-UHFFFAOYSA-N	[1]

Experimental Protocols

A general protocol for the synthesis of 9,10-diphenylanthracene, the precursor to 2-bromo-9,10-diphenylanthracene, involves a Suzuki coupling reaction. The subsequent bromination would then be carried out to yield the final product.

Synthesis of 9,10-Diphenylanthracene (Precursor)

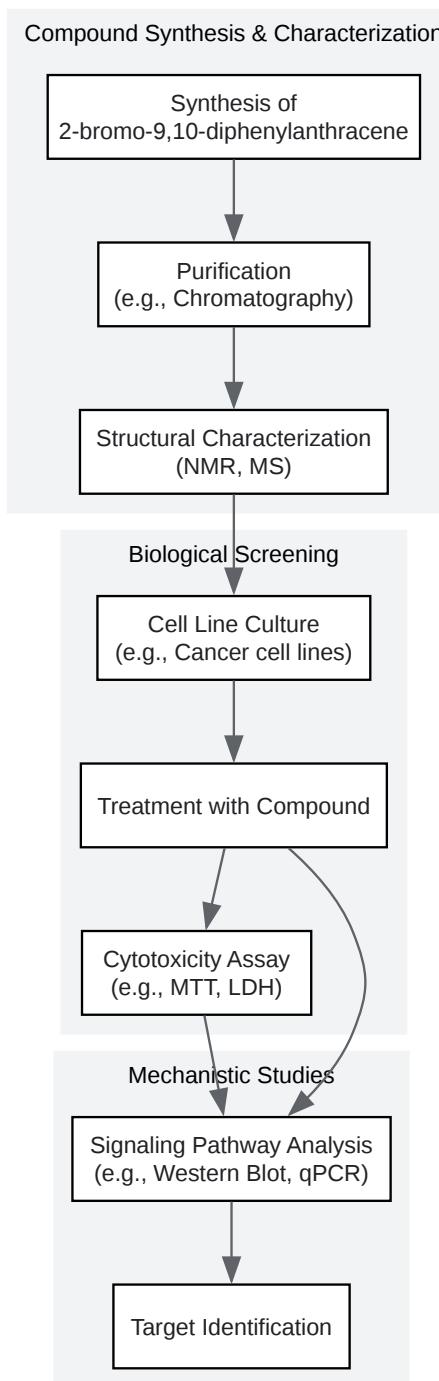
A common method for synthesizing 9,10-diphenylanthracene is the Suzuki coupling of 9,10-dibromoanthracene with phenylboronic acid.[\[4\]](#)

- Reaction: 9,10-dibromoanthracene + 2 Phenylboronic acid → 9,10-diphenylanthracene
- Reagents and Conditions:
 - 9,10-dibromoanthracene
 - Phenylboronic acid (2.2 equivalents)
 - Sodium carbonate (Na₂CO₃) (4 equivalents)
 - Tetrakis(triphenylphosphine)palladium(0) catalyst
 - Solvent: Dimethylformamide (DMF)
 - Temperature: 110 °C
 - Atmosphere: Inert (e.g., Nitrogen)
- Procedure:
 - To a solution of 9,10-dibromoanthracene in DMF, add phenylboronic acid, sodium carbonate, and the palladium catalyst.
 - Heat the mixture under an inert atmosphere at 110 °C for approximately 2.5 hours.
 - After cooling, dilute the reaction mixture with water and extract the product with an organic solvent such as diethyl ether.
 - Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
 - Purify the crude product by column chromatography on silica gel.[\[4\]](#)

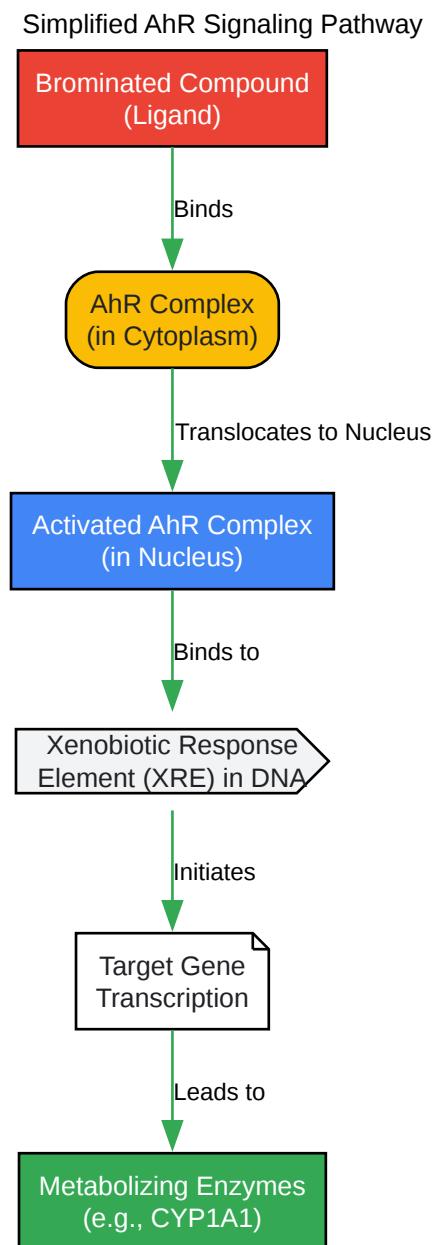
Bromination of 9,10-Diphenylanthracene

While a specific, detailed protocol for the synthesis of 2-bromo-9,10-diphenylanthracene was not found in the search results, a general approach would involve the electrophilic bromination of 9,10-diphenylanthracene. The regioselectivity of the bromination would be influenced by the directing effects of the phenyl groups and the anthracene core.

- General Reaction: 9,10-diphenylanthracene + Brominating Agent → 2-bromo-9,10-diphenylanthracene
- Potential Brominating Agents:
 - Bromine (Br₂) in a suitable solvent (e.g., dichloromethane, carbon tetrachloride)
 - N-Bromosuccinimide (NBS) with a radical initiator or acid catalyst.


Potential Applications in Drug Development and Signaling Pathways

While specific biological activities for 2-bromo-9,10-diphenylanthracene are not extensively documented in the provided search results, the core structure of phenanthrene and its halogenated derivatives have been shown to possess biological activity. For instance, phenanthrene and its derivatives can inhibit adipogenesis and modulate the expression of peroxisome proliferator-activated receptor-gamma (PPAR γ).^[5]


Brominated compounds, in general, have been studied for their potential to interact with various biological pathways. For example, brominated flame retardants have been shown to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway.^[6] The AhR pathway is a critical regulator of cellular responses to environmental xenobiotics and is involved in processes such as drug metabolism and immune response.

Below is a conceptual representation of a potential experimental workflow to investigate the biological activity of a compound like 2-bromo-9,10-diphenylanthracene, as well as a simplified diagram of the AhR signaling pathway.

Experimental Workflow for Biological Activity Screening

[Click to download full resolution via product page](#)

A conceptual workflow for the synthesis, screening, and mechanistic study of a novel compound.

[Click to download full resolution via product page](#)

A simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-9,10-diphenylanthracene | C₂₆H₁₇Br | CID 22247163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 9,10-Diphenylanthracene synthesis - chemicalbook [chemicalbook.com]
- 5. Phenanthrene and its halogenated derivative inhibit adipogenesis and decrease peroxisome proliferator-activated receptor gamma (PPAR γ) expression independently of aryl hydrocarbon receptor (AhR) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Ah receptor pathway activation by brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-9,10-diphenylanthracene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b171993#iupac-name-for-c25h16br4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com